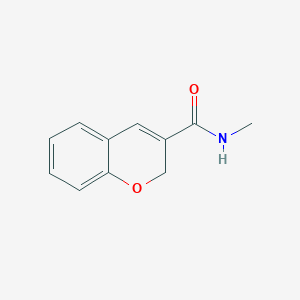

N-methyl-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-methyl-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-11(13)9-6-8-4-2-3-5-10(8)14-7-9/h2-6H,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQQUAVAWPIBJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=CC=CC=C2OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Activation of the carboxylic acid : EDC reacts with coumarin-3-carboxylic acid to form an active O-acylisourea intermediate.

-

Nucleophilic attack : Methylamine displaces the intermediate, forming the amide bond. DMAP acts as a catalyst, enhancing reaction efficiency by stabilizing the intermediate.

Typical Procedure :

-

Dissolve coumarin-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane at 0°C.

-

Add EDC (1.2 equiv) and DMAP (0.1 equiv) sequentially.

-

Stir for 10 minutes, then add methylamine hydrochloride (1.5 equiv) and triethylamine (2.0 equiv).

-

Warm to room temperature and stir for 4 hours.

-

Isolate the product via aqueous workup and recrystallization from ethanol.

Limitations and Optimization

-

Side reactions : Competitive hydrolysis of the active intermediate may occur if moisture is present.

-

Solvent choice : Dichloromethane minimizes side reactions but requires strict anhydrous conditions. Substituting with tetrahydrofuran (THF) improves methylamine solubility but reduces yield by ~10%.

Ester Aminolysis Using Ethyl Coumarin-3-Carboxylate

An alternative method involves aminolysis of ethyl coumarin-3-carboxylate with methylamine, as demonstrated in the synthesis of analogous chromene carboxamides.

Reaction Protocol

-

Substrate preparation : Ethyl 2-oxo-2H-chromene-3-carboxylate is synthesized via Knoevenagel condensation of Meldrum’s acid with salicylaldehyde derivatives.

-

Aminolysis : React the ester with excess methylamine in ethanol under reflux.

Procedure :

Advantages Over Carbodiimide Coupling

-

Simpler purification : The product precipitates directly, avoiding tedious chromatography.

-

Scalability : Ethanol is a low-cost, green solvent suitable for large-scale synthesis.

Acid Chloride Intermediate Route

For laboratories equipped to handle reactive intermediates, converting coumarin-3-carboxylic acid to its acid chloride prior to amidation offers high efficiency.

Synthesis Steps

-

Acid chloride formation : Treat coumarin-3-carboxylic acid with thionyl chloride (SOCl₂) at reflux.

-

Amidation : React the acid chloride with methylamine in a non-polar solvent.

Detailed Process :

-

Reflux coumarin-3-carboxylic acid (1.0 equiv) with SOCl₂ (3.0 equiv) for 2 hours.

-

Distill excess SOCl₂ under reduced pressure.

-

Dissolve the residue in dry toluene and add methylamine (2.0 equiv) dropwise at 0°C.

-

Stir for 1 hour, then warm to room temperature and isolate via filtration.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| EDC/DMAP Coupling | 74–82 | 4–6 h | High | Moderate |

| Ester Aminolysis | 85–94 | 6 h | Low | High |

| Acid Chloride Route | 70–78 | 3 h | Moderate | Low |

Key Findings :

-

Ester aminolysis provides the highest yield and scalability, making it ideal for industrial applications.

-

EDC coupling is preferred for acid-sensitive substrates but incurs higher reagent costs.

-

Acid chloride route is rapid but limited by safety concerns and lower yields.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring of the chromene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the chromene ring.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

N-methyl-2H-chromene-3-carboxamide serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in creating heterocycles and other functionalized derivatives due to its reactive carboxamide group, which can undergo various chemical transformations such as oxidation, reduction, and substitution reactions.

Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit selective inhibitory actions against specific enzymes. For instance, studies have shown that certain chromene derivatives can inhibit carbonic anhydrase isoforms, which are important therapeutic targets for conditions like glaucoma and cancer .

Case Study: Carbonic Anhydrase Inhibition

In one study, a derivative of 2H-chromene-3-carboxamide was evaluated for its inhibitory activity against the hCA IX isoform, exhibiting a Ki value of 107.9 nM. This highlights the compound's potential in drug development aimed at targeting tumor-associated carbonic anhydrases .

Medicinal Applications

Potential Therapeutic Uses

Due to its biological activity, this compound is being investigated for its therapeutic properties. It shows promise in drug development for various diseases, including cancer and metabolic disorders. The mechanism of action often involves modulation of enzyme activity or receptor interactions .

Case Study: MAO Inhibition

A series of new derivatives based on 2H-chromene-3-carboxamide were synthesized and tested for their ability to inhibit monoamine oxidase (MAO) enzymes. These studies indicate that specific modifications to the chromene structure can enhance inhibitory potency, suggesting a pathway for developing antidepressants or neuroprotective agents .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-methyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit pancreatic lipase, an enzyme involved in the digestion of dietary fats. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of triglycerides. This inhibition can lead to reduced fat absorption and potential weight loss .

Comparison with Similar Compounds

The structural and functional diversity of 2H-chromene-3-carboxamides allows for extensive comparisons. Below, these compounds are categorized based on substituent variations, synthesis methods, and biological activities.

Substituent Variations on the Chromene Core

Key Observations :

- Electron-donating groups (e.g., methoxy, diethylamino) increase solubility in polar solvents, as evidenced by NMR data in DMSO-d$_6$ .

- Bulky substituents (e.g., diethylamino) may sterically hinder reactivity, requiring longer reaction times during synthesis .

Substituent Variations on the Amide Nitrogen

Key Observations :

- Aromatic N-substituents (e.g., pyridinylmethyl) introduce π-π stacking interactions, which are critical in kinase inhibition .

Fused-Ring Systems

Key Observations :

- Fused-ring systems (e.g., benzo[f]chromene) exhibit redshifted UV-Vis absorption due to extended conjugation, relevant for optical applications .

- Phosphorus-containing derivatives show notable antioxidant activity (IC${50}$ = 2.8 μg/mL) and cytotoxicity (IC${50}$ = 4.96–7.44 μg/mL against cancer cell lines) .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-methyl-2H-chromene-3-carboxamide in laboratory settings?

- Methodological Answer : Synthesis optimization involves:

- Condensation Reactions : Start with salicylaldehyde derivatives and β-ketoesters under acidic/basic conditions to form the chromene core .

- Amidation : Use coupling agents like EDCI with triethylamine to introduce the carboxamide group. Solvent choice (e.g., DMF, ethanol) and temperature control (60–80°C) are critical for yield .

- Purification : Employ flash column chromatography or recrystallization (e.g., acetone) to isolate high-purity products .

- Yield Enhancement : Ultrasound irradiation can accelerate reaction kinetics and reduce side products .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and monitors degradation under storage conditions .

- X-ray Diffraction : Resolves crystal structure and intermolecular interactions for derivatives .

Q. What in vitro assays are typically employed to assess the antimicrobial activity of chromene carboxamide derivatives?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Time-Kill Assays : Determine bactericidal kinetics over 24 hours .

- Biofilm Inhibition : Quantify reduction in biofilm formation via crystal violet staining .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with halogen (Cl, F), methoxy, or alkyl groups at positions 4, 6, or 8 on the chromene ring .

- Biological Screening : Compare IC50 values in cancer cell lines (e.g., MCF-7, HeLa) and antimicrobial assays to identify critical substituents .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like topoisomerase II or bacterial enzymes .

Q. What methodologies are recommended for resolving contradictions in biological activity data among structurally similar chromene carboxamide derivatives?

- Methodological Answer :

- Comparative Dose-Response Analysis : Test compounds at matched concentrations to rule out potency vs. efficacy discrepancies .

- Metabolic Stability Assays : Use liver microsomes to assess if differences arise from pharmacokinetic factors (e.g., CYP450 metabolism) .

- Target-Specific Profiling : Employ kinase/enzyme inhibition panels to identify off-target effects .

Q. How can in silico molecular docking studies be integrated into the research pipeline to predict target interactions?

- Methodological Answer :

- Protein Preparation : Retrieve target structures (e.g., EGFR, PARP) from PDB. Optimize hydrogen bonding and protonation states using tools like Chimera .

- Ligand Preparation : Generate 3D conformers of derivatives with Open Babel.

- Docking Workflow : Run simulations with AutoDock Vina; validate using co-crystallized ligands. Prioritize compounds with ΔG < -8 kcal/mol .

Q. What strategies can modulate solubility and bioavailability without compromising bioactivity?

- Methodological Answer :

- PEGylation : Introduce polyethylene glycol chains to the carboxamide group to enhance aqueous solubility .

- Prodrug Design : Convert the carboxamide to a methyl ester for improved absorption, followed by enzymatic hydrolysis in vivo .

- Co-crystallization : Use co-formers like succinic acid to create stable polymorphs with higher dissolution rates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the anticancer efficacy of this compound analogs?

- Methodological Answer :

- Standardized Assay Conditions : Re-evaluate compounds under uniform protocols (e.g., MTT assay, 48-hour incubation) .

- Check Purity : Confirm compound integrity via HPLC and elemental analysis to rule out degradation artifacts .

- In Vivo Validation : Compare tumor regression in xenograft models (e.g., nude mice) for disputed analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.